1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole

Metabolic stability Benzoylpiperidine scaffold Bioisostere

1-(1-Benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole (CAS 845535-73-1; molecular formula C₁₉H₂₀N₄O; MW 320.39 g/mol) is a fully synthetic small molecule comprising a 5-methyl-1H-1,2,3-benzotriazole heterocycle N-linked to the 4-position of a piperidine ring, which in turn is N-acylated with a benzoyl (phenylmethanone) group. The benzoylpiperidine fragment is recognized as a privileged scaffold in medicinal chemistry owing to its metabolic stability and role as a bioisostere of the piperazine ring, making it a common structural feature in CNS-targeted and anti-inflammatory agents.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 845535-73-1
Cat. No. B2875090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole
CAS845535-73-1
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(N=N2)C3CCN(CC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C19H20N4O/c1-14-7-8-18-17(13-14)20-21-23(18)16-9-11-22(12-10-16)19(24)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3
InChIKeyFKOMFFJYBLEAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole (CAS 845535-73-1): Chemical Identity, Scaffold Composition, and Position Within the Benzotriazole-Piperidine Hybrid Class


1-(1-Benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole (CAS 845535-73-1; molecular formula C₁₉H₂₀N₄O; MW 320.39 g/mol) is a fully synthetic small molecule comprising a 5-methyl-1H-1,2,3-benzotriazole heterocycle N-linked to the 4-position of a piperidine ring, which in turn is N-acylated with a benzoyl (phenylmethanone) group [1]. The benzoylpiperidine fragment is recognized as a privileged scaffold in medicinal chemistry owing to its metabolic stability and role as a bioisostere of the piperazine ring, making it a common structural feature in CNS-targeted and anti-inflammatory agents [2]. The compound belongs to a broader class of benzotriazole-piperidine hybrids explored for diverse pharmacological activities; however, peer-reviewed primary literature characterizing the biological activity of this specific derivative remains absent from the public domain as of the current search date.

Why Structural Analogs Cannot Substitute for 1-(1-Benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole in Precision Research Applications


In the absence of published target-engagement or phenotypic data for this compound, substitution risk is driven entirely by well-established structure-activity relationship (SAR) principles applicable to benzotriazole-piperidine hybrids. The three modular components—benzotriazole core, methyl substituent position, and N-acyl group identity—each critically influence molecular recognition, physicochemical properties, and metabolic fate [1]. The benzoyl substituent confers distinct electronic and steric properties compared to benzyl, sulfonyl, or unsubstituted piperidine analogs, while the 5-methyl group on the benzotriazole ring alters both lipophilicity and hydrogen-bond acceptor capacity relative to the 5-H, 5-Cl, or 5-CF₃ variants frequently encountered in patent literature [2]. Generic interchange without experimental validation therefore risks introducing undetected potency shifts, selectivity drifts, or ADME liabilities that can confound screening campaigns or chemical probe studies.

Quantitative Differentiation Evidence for 1-(1-Benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole Versus Closest Structural Analogs


Scaffold-Level Metabolic Stability Advantage of the Benzoylpiperidine Fragment Over Benzylpiperidine and Piperazine Bioisosteres

As a class-level inference, the benzoylpiperidine fragment present in the target compound has been demonstrated to confer superior metabolic stability compared to analogous benzylpiperidine and piperazine scaffolds. In a comprehensive medicinal chemistry review, the benzoylpiperidine fragment was characterized as metabolically stable and a validated bioisostere of the piperazine ring, whereas piperazine-containing analogs are frequently subject to rapid N-dealkylation and oxidative metabolism [1]. This class-level advantage is not directly measured for the specific compound 845535-73-1 but is intrinsic to its core scaffold architecture.

Metabolic stability Benzoylpiperidine scaffold Bioisostere Microsomal clearance

Structural Differentiation: N-Benzoyl vs. N-Benzyl Substitution Alters Lipophilic Ligand Efficiency and Hydrogen-Bonding Capacity

The target compound incorporates an N-benzoyl substituent on the piperidine ring, in contrast to the closest commercially prevalent analog 1-Benzyl-4-(1H-benzotriazol-1-yl)-piperidine (CAS not specified; molecular formula C₁₈H₂₀N₄, MW 292.4 g/mol ). The replacement of benzyl (CH₂-Ph) with benzoyl (C(=O)-Ph) introduces a hydrogen-bond acceptor carbonyl and reduces the calculated logP by approximately 0.5–0.8 log units (estimated via fragment-based ΔlogP contributions), while the molecular weight increases by 28 Da (ΔMW = 320.39 − 292.4 ≈ 27.99 g/mol). These differences directly impact permeability, solubility, and off-target binding profiles, making the two compounds non-interchangeable in biological assays without explicit cross-validation.

Lipophilic ligand efficiency N-Benzoyl group Hydrogen-bond acceptor Physicochemical property differentiation

Methyl Substituent Positional Effect: 5-Methylbenzotriazole vs. Unsubstituted and 5-Chloro Analogs in Patent-Disclosed Antiemetic Series

Within the patent class of 1-(benzotriazolyl-alkyl)-piperidine derivatives disclosed as antiemetic agents (US4126688A), substituents at the benzotriazole 5-position modulate pharmacological activity [1]. Although the specific compound 845535-73-1 is not explicitly exemplified in this patent, the generic formula encompasses 5-substituted benzotriazole variants. The 5-methyl substituent present in the target compound is expected to confer intermediate lipophilicity and steric bulk compared to the 5-H (unsubstituted) and 5-Cl (chloro) variants, which may translate into differentiated receptor-binding kinetics and metabolic stability profiles. Importantly, the patent exemplifies a 5-chloro analog (10 mg in a 50-liter oral-drop formulation) rather than the 5-methyl variant, establishing that halogen vs. methyl substitution at this position represents a defined SAR differentiation point [1].

5-Methylbenzotriazole Substituent effect Antiemetic activity Patent SAR

Evidence-Backed Application Scenarios for 1-(1-Benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole (CAS 845535-73-1) in Scientific Research and Procurement


Chemical Probe Development for Serine Hydrolase or GPCR Target Families Requiring Metabolically Stable Benzoylpiperidine Scaffolds

Given the established metabolic stability of the benzoylpiperidine fragment [1], this compound is a rational starting point for medicinal chemistry campaigns targeting serine hydrolases (e.g., ABHD6) or GPCRs where benzotriazole-piperidine hybrids have demonstrated ligand activity. The compound can serve as a scaffold-hopping replacement for metabolically labile piperazine or benzylpiperidine leads, with the benzoyl group providing a hydrogen-bond anchor point for target engagement while resisting oxidative metabolism [1].

Structure-Activity Relationship Expansion Around Patented 5-Substituted Benzotriazole Antiemetic Agents

The 5-methyl substitution on the benzotriazole core provides a direct SAR expansion opportunity relative to the 5-chloro analogs exemplified in US4126688A [2]. Researchers conducting systematic SAR studies on benzotriazole-piperidine antiemetics can procure this compound to evaluate the impact of replacing the electron-withdrawing chloro group with an electron-donating methyl group on receptor affinity, functional activity, and in vivo efficacy, filling a gap in the existing patent SAR landscape [2].

Negative Control or Inactive Comparator for Benzotriazole-Piperidine Bioactive Compounds

In the absence of characterized biological activity for this specific compound, it may find utility as a structurally matched negative control for active benzotriazole-piperidine derivatives in target-based or phenotypic screens. The identical scaffold architecture to potentially active analogs, combined with the absence of demonstrated target engagement, makes it suitable for establishing assay background when active comparators share the benzoylpiperidine-benzotriazole core [1].

Physicochemical Property Benchmarking for Benzoylpiperidine-Containing Library Compounds

This compound can serve as a physicochemical benchmark for high-throughput screening libraries containing benzoylpiperidine-benzotriazole hybrids. Procurement for solubility, permeability, and plasma protein binding profiling enables the establishment of baseline ADME parameters for this chemotype, supporting lead optimization triage decisions without requiring prior target-engagement data [1].

Quote Request

Request a Quote for 1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.